N4-(4-fluorophenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine class, characterized by a fused bicyclic core that serves as a privileged scaffold in kinase inhibitor design . Key structural features include:
- R2 substituent: A 4-fluorophenyl group at the N4 position, providing hydrophobic interactions and electronic modulation via the fluorine atom.
- R3 substituent: A 3-(propan-2-yloxy)propyl chain at N6, contributing to solubility and steric accommodation in target binding pockets.
The fused pyrazolo-pyrimidine core enhances binding affinity to enzymatic targets, as demonstrated by its role in JAK3 inhibitors and other kinase-targeting agents .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O/c1-16(2)31-14-6-13-25-23-28-21(27-18-11-9-17(24)10-12-18)20-15-26-30(22(20)29-23)19-7-4-3-5-8-19/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFYQQFGFQMONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(4-fluorophenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the reaction of 4-fluoroaniline with various substituted phenyl compounds under controlled conditions to yield the desired pyrazolo-pyrimidine structure. The reaction conditions often involve organic solvents and bases to facilitate the formation of the pyrazole ring.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:
Anticancer Activity
A significant focus has been on its anticancer properties. Studies indicate that this compound exhibits inhibitory effects on certain cancer cell lines. These effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit enzymes associated with tumor growth and metastasis. For instance, it may inhibit kinases involved in signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of the fluorophenyl group enhances lipophilicity and potentially increases cellular uptake. The propan-2-yloxy side chain contributes to selectivity towards specific biological targets, which can be crucial for minimizing off-target effects.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Propan-2-yloxy Side Chain | Increases selectivity towards biological targets |
| Pyrazole Ring | Essential for interaction with target enzymes |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Neuroprotective Effects : Research has shown that it exhibits neuroprotective properties in models of neurodegeneration, potentially through modulation of oxidative stress pathways.
- In Vivo Efficacy : Animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates in xenograft models of cancer.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Impact of R2 Substituents
- 4-Fluorophenyl (Target Compound) : Fluorine’s electronegativity enhances binding via polar interactions while maintaining hydrophobicity. This substitution correlates with high potency (IC50 = 0.4 µM in JAK3 inhibition) .
- 4-Chlorophenyl (G932-0370) : Chlorine’s larger atomic radius may reduce binding efficiency compared to fluorine, though this compound is prioritized in kinase screening libraries .
Impact of R3 Substituents
- 3-(Propan-2-yloxy)propyl (Target Compound) : The ether linkage and branched isopropyl group balance hydrophobicity (logP ~5.5) and solubility, critical for membrane permeability .
- 2-(Dimethylamino)ethyl (PR5-LL-CM01): The dimethylamino group enhances water solubility (logP ~4.0) but may reduce blood-brain barrier penetration compared to the target compound .
- Ethyl (N4-(3-chloro-4-methylphenyl)...) : Shorter alkyl chains reduce steric hindrance but limit solubility, as seen in lower molecular weight derivatives .
Core Modifications
- Replacing the fused pyrazolo-pyrimidine core with 5-nitropyrimidine-2,4,6-triamine (e.g., 7_3d11) significantly reduces potency, underscoring the importance of the bicyclic framework in target engagement .
Pharmacological and Physicochemical Profiles
Table 2: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Water Solubility (LogSw) |
|---|---|---|---|---|---|
| Target Compound | ~436.94 | ~5.5 | 2 | 7 | -6.01 |
| G932-0370 | 436.94 | 5.57 | 2 | 7 | -6.01 |
| PR5-LL-CM01 | 401.51 | ~4.0 | 3 | 8 | -5.50* |
| N4-(3-chloro-4-methylphenyl)... | ~360.8 | ~5.0 | 2 | 6 | -5.80* |
*Estimated based on structural analogs.
- Water Solubility: The target compound and G932-0370 exhibit poor solubility (LogSw ~-6.01), typical of lipophilic kinase inhibitors . PR5-LL-CM01’s dimethylamino group improves solubility slightly .
- Selectivity : The 4-fluorophenyl group in the target compound may confer higher selectivity for JAK3 over other kinases compared to bulkier substituents (e.g., 3,4-dimethylphenyl in PR5-LL-CM01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
